Cas no 2137798-96-8 (4-Quinazolinamine, 2-ethyl-7-methyl-)

4-Quinazolinamine, 2-ethyl-7-methyl- 化学的及び物理的性質
名前と識別子
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- 4-Quinazolinamine, 2-ethyl-7-methyl-
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- インチ: 1S/C11H13N3/c1-3-10-13-9-6-7(2)4-5-8(9)11(12)14-10/h4-6H,3H2,1-2H3,(H2,12,13,14)
- InChIKey: DOQIWSWDVKYNPU-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(C)=C2)=C(N)N=C1CC
4-Quinazolinamine, 2-ethyl-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388366-0.25g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 0.25g |
$1117.0 | 2023-03-02 | ||
Enamine | EN300-388366-2.5g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 2.5g |
$2379.0 | 2023-03-02 | ||
Enamine | EN300-388366-10.0g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 10.0g |
$5221.0 | 2023-03-02 | ||
Enamine | EN300-388366-0.05g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 0.05g |
$1020.0 | 2023-03-02 | ||
Enamine | EN300-388366-0.1g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 0.1g |
$1068.0 | 2023-03-02 | ||
Enamine | EN300-388366-1.0g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-388366-5.0g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 5.0g |
$3520.0 | 2023-03-02 | ||
Enamine | EN300-388366-0.5g |
2-ethyl-7-methylquinazolin-4-amine |
2137798-96-8 | 0.5g |
$1165.0 | 2023-03-02 |
4-Quinazolinamine, 2-ethyl-7-methyl- 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
4-Quinazolinamine, 2-ethyl-7-methyl-に関する追加情報
Introduction to 4-Quinazolinamine, 2-ethyl-7-methyl- (CAS No. 2137798-96-8): Applications and Recent Research Developments
4-Quinazolinamine, 2-ethyl-7-methyl- (CAS No. 2137798-96-8) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the quinazoline class, a family of molecules known for their broad spectrum of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. The presence of ethyl and methyl substituents at the 2nd and 7th positions, respectively, modifies its electronic and steric characteristics, influencing its interactions with biological targets.
The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives having been investigated for their therapeutic potential. The 2-ethyl-7-methyl modification enhances the molecule's solubility and metabolic stability, making it a promising candidate for further development. Recent studies have highlighted the compound's ability to modulate key biological pathways, particularly those involved in cell proliferation and apoptosis. Its potential as an inhibitor of kinases has been a focal point of research, as kinases play critical roles in various diseases, including cancer.
One of the most compelling aspects of 4-Quinazolinamine, 2-ethyl-7-methyl is its ability to interact with proteins involved in signal transduction. By binding to specific kinase domains, this compound can disrupt aberrant signaling cascades that contribute to disease progression. For instance, preclinical studies have demonstrated its efficacy in inhibiting tyrosine kinases, which are often overactive in tumors. This mechanism aligns with the growing interest in targeted therapies that address the molecular basis of diseases rather than relying on broad-spectrum treatments.
Moreover, the compound's structural flexibility allows for further derivatization, enabling chemists to optimize its pharmacokinetic properties. Researchers have explored various synthetic pathways to modify the quinazoline core while retaining its biological activity. These efforts have led to the development of novel analogs with enhanced potency and selectivity. The integration of computational chemistry techniques has been instrumental in predicting the binding affinity of these derivatives to their target proteins, streamlining the drug discovery process.
The pharmaceutical industry's interest in quinazoline derivatives has been further fueled by their reported anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Studies indicate that compounds like 4-Quinazolinamine, 2-ethyl-7-methyl can modulate inflammatory pathways by inhibiting enzymes such as COX-2 and LOX. This dual functionality makes it an attractive candidate for therapeutic applications beyond cancer treatment.
In addition to its biological significance, 4-Quinazolinamine, 2-ethyl-7-methyl has shown promise in neuroprotective research. Emerging evidence suggests that quinazoline derivatives may help protect against neurodegenerative diseases by scavenging reactive oxygen species and preventing protein aggregation. The ethyl and methyl substituents contribute to its stability under oxidative conditions, enhancing its potential as a neuroprotective agent. Further investigation into its interaction with neural receptors may uncover new therapeutic strategies for conditions such as Alzheimer's and Parkinson's disease.
The synthesis of 4-Quinazolinamine, 2-ethyl-7-methyl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced catalytic systems have been employed to facilitate these transformations efficiently. For example, palladium-catalyzed cross-coupling reactions have enabled the introduction of ethyl and methyl groups at specific positions on the quinazoline core. These methods not only improve synthetic efficiency but also minimize waste generation, aligning with green chemistry principles.
The compound's spectroscopic properties have also been extensively studied to aid in structural elucidation and quality control. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about atomic connectivity and chemical environment, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. These analytical techniques are essential for verifying the identity and purity of synthesized derivatives before they proceed to biological testing.
Recent advancements in high-throughput screening (HTS) have accelerated the discovery process for compounds like 4-Quinazolinamine, 2-ethyl-7-methyl. Automated platforms allow researchers to test thousands of compounds against various biological targets rapidly. This approach has led to the identification of novel lead compounds with promising therapeutic profiles. The integration of machine learning algorithms into HTS data analysis enhances hit identification by predicting potential drug candidates based on structural features alone.
The future direction of research on 4-Quinazolinamine, 2-ethyl-7-methyl includes exploring its potential as a prodrug or combination therapy agent. By designing prodrugs that release active metabolites within target tissues or cells, researchers aim to improve bioavailability and reduce side effects. Additionally, combination therapies involving multiple drug candidates may enhance treatment efficacy by targeting different aspects of disease pathology simultaneously.
In conclusion,4-Quinazolinamine, 2-ethyl-7-methyl (CAS No. 2137798-96-8) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for drug development, particularly in oncology, where it shows promise as a kinase inhibitor, anti-inflammatory agent,and neuroprotective compound.* Continued research into this derivative will likely uncover new insights into disease mechanisms*and lead to innovative treatments*for patients worldwide.*
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